2-Amino-1-phenylbutane-1,3-dione
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Overview
Description
2-Amino-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is known for its unique structure, which includes an amino group and a phenyl group attached to a butane-1,3-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-phenylbutane-1,3-dione typically involves the reaction of ethylenediamine, 2’,4’-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and automated synthesis platforms, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .
Scientific Research Applications
2-Amino-1-phenylbutane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: This compound shares a similar backbone but lacks the amino group, making it less reactive in certain chemical reactions.
2-Acetylacetophenone: Another similar compound, which has a different substitution pattern on the butane-1,3-dione backbone.
Uniqueness
2-Amino-1-phenylbutane-1,3-dione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
CAS No. |
84490-19-7 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C10H11NO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3 |
InChI Key |
VUOITXMUIWUJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
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